

# CAS number 349-75-7 chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-(Trifluoromethyl)benzyl alcohol*

Cat. No.: B147645

[Get Quote](#)

An In-depth Technical Guide to 3-Quinuclidinyl Benzilate (CAS Number: 349-75-7)

## Introduction

3-Quinuclidinyl benzilate (QNB), identified by CAS number 349-75-7, is a potent synthetic glycolate ester.<sup>[1]</sup> It is a highly powerful and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).<sup>[2][3]</sup> Structurally, it is an ester of benzilic acid and the amino alcohol 3-quinuclidinol.<sup>[4]</sup> Historically developed for potential gastrointestinal treatments, its profound central nervous system effects led to its investigation and weaponization as a non-lethal incapacitating agent by the U.S. military under the NATO code BZ.<sup>[1][4]</sup>

Due to its high affinity and long duration of action at all five muscarinic receptor subtypes (M1-M5), BZ serves as an invaluable pharmacological research tool for studying the cholinergic system.<sup>[1][2]</sup> Radiolabeled forms, such as  $[^3\text{H}]$ QNB, are extensively used in receptor binding assays to quantify and characterize muscarinic receptors.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

BZ is a white, odorless, and bitter-tasting crystalline powder.<sup>[1][4]</sup> It is environmentally stable, with a half-life of three to four weeks in moist air, and is persistent in soil and water.<sup>[4]</sup> Its solubility profile allows for dispersal in various solvents.<sup>[4]</sup>

Table 1: Physicochemical Properties of 3-Quinuclidinyl Benzilate

| Property          | Value                                                                                                                         | Reference                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 349-75-7 (Note: Some sources cite 6581-06-2)                                                                                  | <a href="#">[5]</a> <a href="#">[6]</a> |
| IUPAC Name        | (1-azabicyclo[2.2.2]octan-3-yl) hydroxy(diphenyl)acetate                                                                      | <a href="#">[4]</a>                     |
| Molecular Formula | C <sub>21</sub> H <sub>23</sub> NO <sub>3</sub>                                                                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molar Mass        | 337.419 g·mol <sup>-1</sup>                                                                                                   | <a href="#">[4]</a>                     |
| Appearance        | White crystalline powder                                                                                                      | <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point     | 164 to 165 °C (327 to 329 °F)                                                                                                 | <a href="#">[4]</a>                     |
| Boiling Point     | 322 °C (612 °F)                                                                                                               | <a href="#">[4]</a>                     |
| Solubility        | Soluble in water, dilute acids, trichloroethylene, dimethylformamide, and most organic solvents. Insoluble in aqueous alkali. | <a href="#">[4]</a>                     |

## Synthesis

The primary synthesis route for 3-quinuclidinyl benzilate is the transesterification of a lower alkyl ester of benzilic acid (e.g., methyl benzilate) with 3-quinuclidinol.[\[7\]](#)[\[8\]](#) This reaction is typically catalyzed by an alkali metal alkoxide, such as sodium methylate, in an inert hydrocarbon solvent like heptane or toluene.[\[7\]](#)

## General Synthesis Workflow

The process involves reacting equimolar amounts of 3-quinuclidinol and methyl benzilate with a slight excess of a catalyst. The reaction proceeds by heating the mixture to distill off the methanol byproduct, driving the equilibrium towards the product. The final product is then isolated through acid-base extraction and recrystallization.

## Synthesis Workflow for 3-Quinuclidinyl Benzilate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-quinuclidinyl benzilate.

## Experimental Protocol: Transesterification

The following protocol is adapted from methodologies described in the literature.[7]

- Preparation: In a reaction vessel equipped with a stirrer and distillation apparatus, add an inert solvent such as heptane (300 mL). Add 3-quinuclidinol (6.4 g, 0.05 mol) and stir, heating to remove any residual water via azeotropic distillation.
- Reactant Addition: Cool the mixture and add methyl benzilate (12.1 g, 0.05 mol) and sodium methylate (4.0 g, 0.07 mol).
- Reaction: Heat the resulting slurry. The methanol-heptane azeotrope will begin to distill. Continue heating for approximately 1.5 hours until the overhead distillate is pure solvent, indicating the reaction is complete.
- Isolation: Cool the reaction mixture. Add water (75 mL) followed by 2 N hydrochloric acid (75 mL) to extract the product into the aqueous layer as its hydrochloride salt.
- Precipitation: Separate the aqueous layer. Slowly add this acidic solution to a stirred, cooled solution of sodium carbonate (0.05 mol) in water (300 mL). The final pH should be between 8 and 11.
- Purification: The product, 3-quinuclidinyl benzilate, will precipitate as a filterable solid. Collect the solid by filtration, wash with water, and dry to yield the final product. The reported melting point is 164-165 °C.[7]

## Mechanism of Action

BZ is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs). [3][9] It competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on all five receptor subtypes (M1-M5), which are G protein-coupled receptors (GPCRs). [2][9] By blocking these receptors, BZ inhibits parasympathetic nervous system signaling in both the central and peripheral nervous systems. [9][10] This blockade is responsible for the wide range of physiological and psychological effects, known as the anticholinergic toxidrome. [4]

- Central Nervous System (CNS): BZ readily crosses the blood-brain barrier. [3] Blockade of central mAChRs, particularly M1, disrupts processes essential for memory, learning, and

attention, leading to confusion, delirium, and hallucinations.[2][4]

- Peripheral Nervous System (PNS): Blockade of peripheral mAChRs leads to effects opposite those of parasympathetic stimulation, such as increased heart rate (tachycardia), dilation of the pupils (mydriasis), dry mouth and skin (xerostomia), and elevated body temperature.[4] [9]

## Mechanism of Action: Muscarinic Receptor Antagonism

[Click to download full resolution via product page](#)

Caption: BZ competitively blocks acetylcholine at muscarinic receptors.

Table 2: Biological and Toxicological Data

| Parameter                                       | Value                                                            | Species | Reference |
|-------------------------------------------------|------------------------------------------------------------------|---------|-----------|
| Receptor Targets                                | Muscarinic<br>Acetylcholine<br>Receptors (M1, M2,<br>M3, M4, M5) | -       | [2]       |
| Binding Affinity (KD)                           | Sub-nanomolar range                                              | -       | [2]       |
| Incapacitating Dose<br>(IC <sub>50</sub> )      | ~110 mg·min·m <sup>-3</sup><br>(inhalation)                      | Human   | [3][11]   |
| No-Observed-<br>Adverse-Effect Level<br>(NOAEL) | 0.5 µg/kg<br>(intramuscular)                                     | Human   | [12]      |
| Lethal Dose (LD <sub>50</sub> )                 | 18-25 mg/kg<br>(intraperitoneal)                                 | Mouse   | [12]      |

## Experimental Protocols

### Protocol: Analytical Detection by LC-MS/MS

This protocol describes a method for the sensitive determination of BZ in plasma, adapted from published literature.[13]

- Sample Preparation (Solid-Phase Extraction):
  - Condition a C18 SPE cartridge with methanol followed by water.
  - To 1 mL of rat plasma, add an internal standard (e.g., atropine).
  - Load the plasma sample onto the conditioned SPE cartridge.
  - Wash the cartridge with water to remove interferences.
  - Elute BZ and the internal standard with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
- Instrumentation and Conditions:
  - Chromatography: Reversed-phase HPLC system.
  - Mass Spectrometry: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
  - Detection: Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for BZ and the internal standard.
- Quantification:
  - Construct a calibration curve using standards of known concentrations (e.g., 0.5 ng/mL to 1000 ng/mL).[13]
  - The concentration of BZ in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The reported limit of quantification is 0.5 ng/mL.[13]

## Analytical Workflow for BZ in Plasma

[Click to download full resolution via product page](#)

Caption: Workflow for BZ detection in plasma via LC-MS/MS.

## Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of BZ for muscarinic receptors using [<sup>3</sup>H]QNB.

- Membrane Preparation:
  - Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex or cultured cells) in an ice-cold buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the resulting supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer.
- Binding Assay:
  - In assay tubes, combine the prepared membranes, a fixed concentration of [<sup>3</sup>H]QNB (the radioligand), and varying concentrations of unlabeled BZ (the competitor).
  - To determine non-specific binding, prepare parallel tubes containing a high concentration of a non-radiolabeled antagonist (e.g., atropine).
  - Incubate the mixture to allow binding to reach equilibrium.
- Separation and Counting:
  - Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound [<sup>3</sup>H]QNB from the free (unbound) radioligand.
  - Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
  - Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor (BZ) concentration.
- Fit the resulting sigmoidal curve using non-linear regression to determine the  $IC_{50}$  value (the concentration of BZ that inhibits 50% of specific [ $^3H$ ]QNB binding).
- Convert the  $IC_{50}$  value to a binding affinity constant ( $K_i$ ) using the Cheng-Prusoff equation.

## Treatment

The primary treatment for BZ poisoning involves supportive care and the administration of a specific antidote. Physostigmine, a reversible cholinesterase inhibitor, is used to counteract the effects of BZ.[9] By inhibiting the enzyme that breaks down acetylcholine, physostigmine increases the concentration of acetylcholine in the synapse, allowing it to outcompete BZ at the muscarinic receptor sites and reverse the anticholinergic toxicodrome.[9]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. grokipedia.com [grokipedia.com]
- 2. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 5. 349-75-7|(3-(Trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 3-Quinuclidinyl benzilate synthesis - chemicalbook [chemicalbook.com]
- 7. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
- 8. Tropine benzilate - Wikipedia [en.wikipedia.org]

- 9. 3-Quinuclidinyl\_benzilate [chemeurope.com]
- 10. Anticholinergic Chemical-Warfare Compounds - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 11. mmsl.cz [mmsl.cz]
- 12. Guidelines for 3-Quinuclidinyl Benzilate - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 349-75-7 chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147645#cas-number-349-75-7-chemical-properties\]](https://www.benchchem.com/product/b147645#cas-number-349-75-7-chemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)